molecular formula C11H14O4 B13893263 Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate CAS No. 628332-89-8

Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate

Cat. No.: B13893263
CAS No.: 628332-89-8
M. Wt: 210.23 g/mol
InChI Key: UDHYFXASUCFXSK-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a hydroxyphenoxy group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate typically involves the reaction of 3-hydroxyphenol with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxy group of the phenol attacks the electrophilic carbon of the bromoester, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of methyl 2-(3-hydroxyphenoxy)-2-methylpropanol.

    Substitution: Formation of various substituted phenoxy esters.

Scientific Research Applications

Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with cellular pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

    Methyl 3-(3-hydroxyphenoxy)acrylate: Similar structure but with an acrylate group instead of a propanoate group.

    Methyl 2-(3-hydroxyphenoxy)propanoate: Similar structure but without the additional methyl group on the propanoate backbone.

Uniqueness: Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate is unique due to the presence of both a hydroxyphenoxy group and a methyl-substituted propanoate backbone. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

628332-89-8

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate

InChI

InChI=1S/C11H14O4/c1-11(2,10(13)14-3)15-9-6-4-5-8(12)7-9/h4-7,12H,1-3H3

InChI Key

UDHYFXASUCFXSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=CC(=C1)O

Origin of Product

United States

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